![molecular formula C32H22Br2N4 B12624333 3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) CAS No. 918948-05-7](/img/structure/B12624333.png)
3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) is a complex organic compound that features a pyrazole core linked to two indole units through a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 5-bromoindole in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms in the indole units can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amines or alcohols.
Substitution: Formation of various substituted indole derivatives.
Aplicaciones Científicas De Investigación
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a cytotoxic agent against cancer cell lines.
Materials Science: It can be used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Mecanismo De Acción
The mechanism of action of 3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can interact with cell surface receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1H-pyrazole: Shares the pyrazole core but lacks the indole units.
5-Bromoindole: Contains the indole unit but lacks the pyrazole core.
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(indole): Similar structure but without the bromine atoms.
Uniqueness
3,3’-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-bromo-1H-indole) is unique due to the presence of both the pyrazole and indole units, as well as the bromine atoms. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
918948-05-7 |
|---|---|
Fórmula molecular |
C32H22Br2N4 |
Peso molecular |
622.4 g/mol |
Nombre IUPAC |
5-bromo-3-[(5-bromo-1H-indol-3-yl)-(1,3-diphenylpyrazol-4-yl)methyl]-1H-indole |
InChI |
InChI=1S/C32H22Br2N4/c33-21-11-13-29-24(15-21)26(17-35-29)31(27-18-36-30-14-12-22(34)16-25(27)30)28-19-38(23-9-5-2-6-10-23)37-32(28)20-7-3-1-4-8-20/h1-19,31,35-36H |
Clave InChI |
KMZJTACKNGCPRC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C(C3=CNC4=C3C=C(C=C4)Br)C5=CNC6=C5C=C(C=C6)Br)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


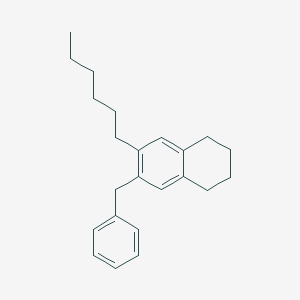
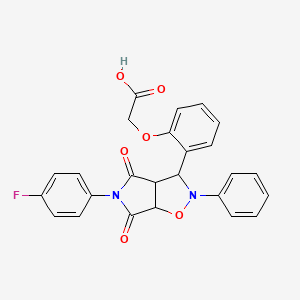
![5-Chloro-2-hydroxy-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B12624262.png)
methanone](/img/structure/B12624271.png)

![5-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}pentyl prop-2-enoate](/img/structure/B12624290.png)
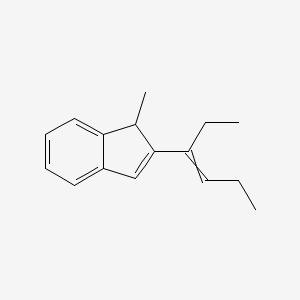
![1-deoxy-1-{methyl[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexitol](/img/structure/B12624322.png)
![3-Methylsulfanyl-4-[4-(3-methylsulfanylquinolin-4-yl)selanylbut-2-ynylselanyl]quinoline](/img/structure/B12624326.png)
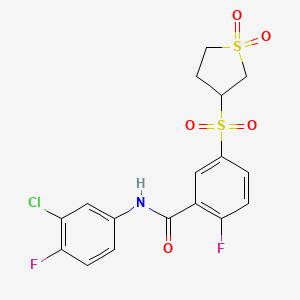
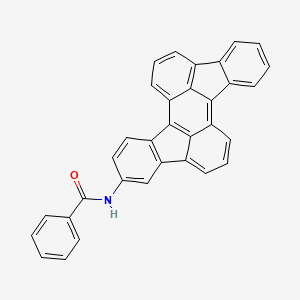
![Phenyl 3-[(benzenesulfonyl)amino]-2-hydroxybenzoate](/img/structure/B12624334.png)
![1-Butyl-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12624336.png)
![N-(3-chlorophenyl)-2-[5-hydroxy-2-(N'-phenylcarbamimidamido)-4H-imidazol-4-yl]acetamide](/img/structure/B12624337.png)
